

6-Isopropylquinoline: A Technical Guide to its Molecular Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Isopropylquinoline**

Cat. No.: **B087316**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Isopropylquinoline is an aromatic organic compound characterized by a quinoline bicyclic system substituted with an isopropyl group at the 6-position.[1][2] While extensively utilized in the fragrance industry for its unique earthy and leathery aroma, its structural scaffold holds potential for broader applications in medicinal chemistry and organic synthesis.[2][3][4] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of **6-Isopropylquinoline**. It aims to serve as a foundational resource for professionals in research and drug development by consolidating key technical data and outlining potential avenues for further investigation into its derivatives' biological activities.

Molecular Structure and Identifiers

The molecular structure of **6-Isopropylquinoline** consists of a quinoline core, which is a fused benzene and pyridine ring system, with an isopropyl group (a propyl group attached by its central carbon) at the C-6 position.[2] This substitution influences the molecule's electronic and steric properties. The compound is achiral.[5]

A summary of its key identifiers is presented in Table 1.

Table 1: Molecular Identifiers for **6-Isopropylquinoline**

Identifier	Value	Reference
IUPAC Name	6-propan-2-ylquinoline	[1]
CAS Number	135-79-5	[1]
Molecular Formula	C ₁₂ H ₁₃ N	[1] [6]
Molecular Weight	171.24 g/mol	[1] [6]
Canonical SMILES	CC(C)C1=CC2=C(C=C1)N=C C=C2	[1]
InChI	InChI=1S/C12H13N/c1-9(2)10- 5-6-12-11(8-10)4-3-7-13- 12/h3-9H,1-2H3	[1]

| InChIKey | NKCQEIXYLHACJC-UHFFFAOYSA-N |[\[1\]](#) |

Physicochemical and Spectroscopic Properties

6-Isopropylquinoline is typically a colorless to light yellow or brownish-yellow liquid at room temperature.[\[1\]](#)[\[2\]](#) It possesses a characteristic green, earthy, and woody odor.[\[1\]](#)[\[7\]](#) A comprehensive list of its physicochemical properties is provided in Table 2.

Table 2: Physicochemical Properties of **6-Isopropylquinoline**

Property	Value	Unit	Reference
Density (20/20°C)	1.022 - 1.028	g/cm ³	[2]
Boiling Point	279.4 (at 760 mmHg)	°C	[2]
Flash Point (closed cup)	91	°C	[2]
Vapor Pressure	0.0133 (at 25°C)	hPa	[2]
Refractive Index (20°C)	1.588 - 1.592		[2]
logP (Octanol/Water)	3.358 - 3.8		[2] [8]
pKa (Predicted)	5.16 ± 0.10		[2]

| Water Solubility | 0.07 (at 25°C) | g/L |[\[9\]](#) |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the molecular structure of **6-Isopropylquinoline**.

- Mass Spectrometry (MS): Electron ionization mass spectrometry data is available through the NIST WebBook.[\[10\]](#) The mass spectrum shows a molecular ion peak corresponding to its molecular weight (171.24 g/mol), confirming the elemental composition.[\[1\]](#)
- Infrared Spectroscopy (IR): FTIR spectra, available on PubChem, reveal characteristic peaks for aromatic C-H stretching, C=C and C=N bond vibrations within the quinoline ring, and aliphatic C-H stretching and bending from the isopropyl group.[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the isopropyl group. The isopropyl group should exhibit a doublet for the six methyl (-CH₃) protons and a septet for the single methine (-CH) proton.[\[11\]](#)

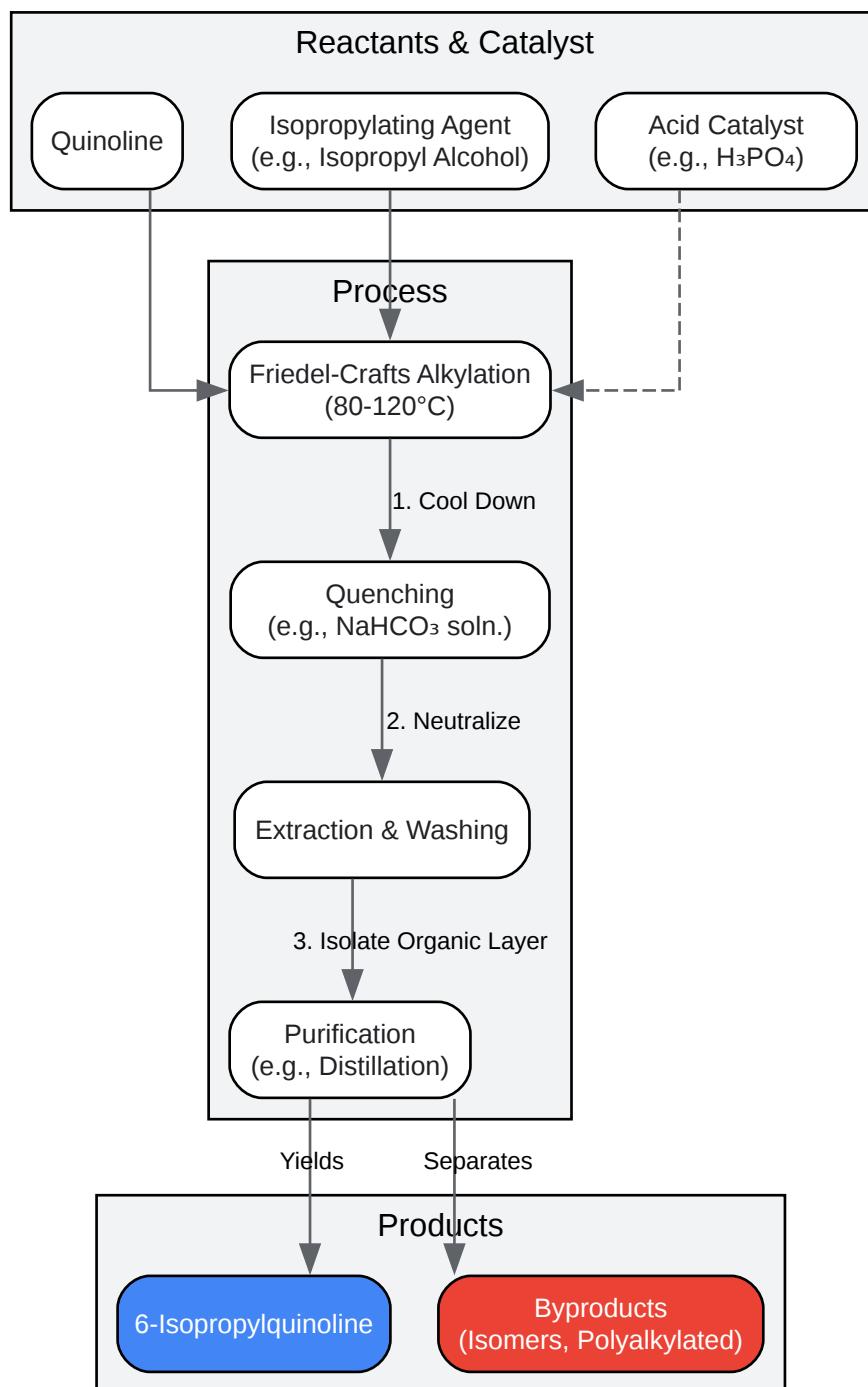
- ^{13}C NMR: The carbon NMR spectrum provides signals for each of the 12 unique carbon atoms in the molecule.[\[6\]](#) The chemical shifts can differentiate between the aromatic carbons of the quinoline core and the aliphatic carbons of the isopropyl substituent.

Synthesis of 6-Isopropylquinoline

6-Isopropylquinoline is a synthetic compound.[\[2\]](#) The most common method for its synthesis is the Friedel-Crafts alkylation of quinoline.[\[12\]](#)

Generalized Experimental Protocol: Friedel-Crafts Alkylation

This protocol describes a general method for the synthesis of **6-Isopropylquinoline**.


Optimization of temperature, reaction time, and catalyst choice is crucial for maximizing yield and regioselectivity.

- Reaction Setup: Quinoline is dissolved in a suitable solvent and charged into a reaction vessel equipped with a stirrer, thermometer, and dropping funnel. A Lewis acid (e.g., aluminum chloride) or Brønsted acid (e.g., phosphoric acid) catalyst is added.[\[12\]](#)
- Alkylation: An isopropylating agent, such as isopropyl alcohol or isopropyl bromide, is added dropwise to the mixture while maintaining a specific reaction temperature (e.g., 80-120°C).[\[12\]](#) The reaction progress is monitored using techniques like GC-MS.
- Workup: Upon completion, the reaction mixture is cooled to room temperature. The reaction is quenched by the slow addition of a neutralizing agent, such as a saturated sodium bicarbonate solution.[\[12\]](#)
- Extraction and Purification: The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate). The final product is purified from byproducts (such as other positional isomers and polyalkylated quinolines) using distillation or column chromatography.[\[12\]](#)

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the Friedel-Crafts synthesis of **6-Isopropylquinoline**.

Synthesis Workflow of 6-Isopropylquinoline

[Click to download full resolution via product page](#)

Caption: General workflow for the Friedel-Crafts synthesis of **6-Isopropylquinoline**.

Applications

The primary industrial application of **6-Isopropylquinoline** is in the fragrance industry. It is valued as an indispensable component in masculine fragrances, blending well with mossy, vetiver, chypre, and tobacco accords.^[4] It provides volume, strength, and diffusion to fragrance compositions.^[4]

In addition, it serves as a chemical intermediate in organic synthesis.^[3] The quinoline scaffold is a key structural motif in many biologically active compounds, making **6-Isopropylquinoline** a potential starting material or building block for more complex chemical structures, including agrochemicals and pharmaceuticals.^{[3][13]}

Biological Activity and Potential in Drug Development

While **6-Isopropylquinoline** itself is not extensively studied for specific biological activities, the broader class of quinoline derivatives is of significant interest in medicinal chemistry.^{[14][15]} The quinoline scaffold is a privileged structure found in numerous therapeutic agents with a wide range of biological activities, including:

- Anticancer: Quinoline derivatives can exhibit cytotoxicity against cancer cell lines by inhibiting topoisomerases or disrupting tubulin polymerization.^[14]
- Antimicrobial: The fluoroquinolone class of antibiotics, which features a quinoline core, acts by inhibiting bacterial DNA gyrase and topoisomerase IV.^[14]
- Anti-inflammatory: Certain derivatives can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators like prostaglandins and cytokines.^[14]
- Antimalarial and Antiviral: Quinoline is the core structure of well-known antimalarial drugs like quinine and chloroquine.^[15] Recently, a complex derivative containing the 6-fluoro-quinoline scaffold was identified as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis and a target for antiviral therapies.^[8]

The presence of the isopropyl group on the 6-position of the quinoline ring can modulate the lipophilicity and steric profile of potential drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) properties as well as their binding affinity to

biological targets. Therefore, **6-Isopropylquinoline** represents a valuable scaffold for the design and synthesis of novel therapeutic agents.

Safety and Handling

6-Isopropylquinoline is classified as harmful if swallowed and fatal in contact with skin.[1] It is also reported to cause skin irritation.[1] Standard safety precautions for handling organic compounds should be followed, including the use of personal protective equipment such as gloves and safety goggles to avoid skin contact and inhalation.[3] It should be stored in a tightly sealed container in a cool, well-ventilated area.[3]

Conclusion

6-Isopropylquinoline is a well-characterized synthetic compound with established applications in the fragrance industry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and synthesis. While its direct biological activities are not widely reported, its quinoline core is a cornerstone of medicinal chemistry. For drug development professionals, **6-Isopropylquinoline** and its derivatives offer a promising starting point for the exploration of new chemical entities targeting a wide range of diseases. Further research into the biological effects of functionalized **6-Isopropylquinoline** derivatives is a promising area for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Isopropylquinoline | C12H13N | CID 67285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Isopropylquinoline (135-79-5) for sale [vulcanchem.com]
- 3. 6-isopropyl Quinoline Cas 135-79-5 | Quality Aroma Exporter [chemicalbull.com]
- 4. Isopropyl Quinoline | Givaudan [givaudan.com]
- 5. GSRS [precision.fda.gov]

- 6. 6-ISOPROPYLQUINOLINE(135-79-5) 13C NMR spectrum [chemicalbook.com]
- 7. 6-Isopropylquinoline - Hazardous Agents | Haz-Map [haz-map.com]
- 8. bocsci.com [bocsci.com]
- 9. scent.vn [scent.vn]
- 10. 6-Isopropylquinoline [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. research.setu.ie [research.setu.ie]
- To cite this document: BenchChem. [6-Isopropylquinoline: A Technical Guide to its Molecular Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087316#molecular-structure-of-6-isopropylquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

